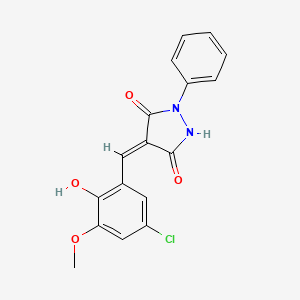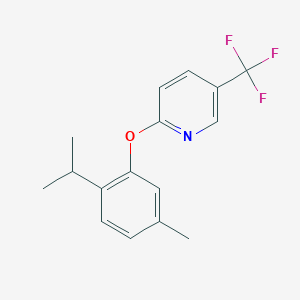
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea, also known as DM-1, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. DM-1 belongs to a class of compounds known as tubulin inhibitors, which work by disrupting the normal function of microtubules within cancer cells. In
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea works by binding to the beta-tubulin subunit of microtubules, which disrupts the normal function of these structures within cancer cells. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and eventual cell death. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea also inhibits the formation of new microtubules, which further contributes to the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have a number of biochemical and physiological effects. In addition to its activity against cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit angiogenesis, or the formation of new blood vessels that are necessary for tumor growth. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Finally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have a low toxicity profile, which makes it an attractive candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea is its high potency against cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to be effective at low concentrations, which makes it a promising candidate for cancer treatment. Another advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea is its low toxicity profile, which makes it a safer option than some other cancer treatments. One limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea is its limited solubility in water, which can make it difficult to administer in clinical settings. Another limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea is its potential for drug resistance, which can limit its effectiveness in some patients.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea. One area of focus is the development of new formulations that improve the solubility of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea, which would make it easier to administer in clinical settings. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea treatment. Finally, there is a need for further research on the potential for drug resistance to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea, and the development of strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea involves several steps, including the preparation of the starting materials and the reaction conditions necessary for the formation of the final product. The starting materials for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea synthesis are 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and 2-methoxy-5-methylphenyl isocyanate. These two compounds are reacted in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product, 2,3-dihydro-1,4-benzodioxin-6-yl-N-(2-methoxy-5-methylphenyl)urea. This intermediate product is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has shown promising activity against a variety of cancer cell lines, including breast, lung, and ovarian cancer. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea works by binding to the beta-tubulin subunit of microtubules, which disrupts the normal function of these structures within cancer cells. This disruption ultimately leads to cell death and the inhibition of tumor growth.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-3-5-14(21-2)13(9-11)19-17(20)18-12-4-6-15-16(10-12)23-8-7-22-15/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECUHMNGVGJOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxy-5-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)

![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)

![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)
![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)
![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)
![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)

